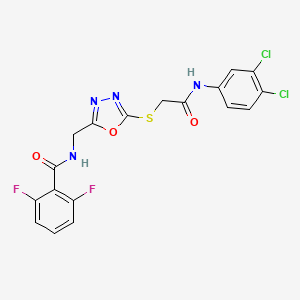
N-((5-((2-((3,4-二氯苯基)氨基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)-2,6-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H12Cl2F2N4O3S and its molecular weight is 473.28. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 该化合物结构包含一个噻吩环,它是许多药物和农用化学品中的关键基团。 研究人员探索其衍生物用于药物发现和优化 .
- 应用:
噻吩衍生物
1,3,5-三嗪衍生物
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may function by binding to its target and modulating its activity .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential broad-spectrum activity, it’s likely that multiple pathways could be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would largely depend on the compound’s specific targets and the biochemical pathways it affects .
生物活性
Overview
N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound that exhibits significant biological activity. This article will explore its pharmacological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit considerable antimicrobial properties. For instance:
- Antibacterial Properties : Compounds with oxadiazole moieties have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of halogen substituents (like chlorine) on the phenyl ring enhances antibacterial activity. For example, derivatives with chlorinated phenyl groups demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-(4-pyridyl)-1,3,4-oxadiazol-2-thione | E. coli | 32.6 | |
| Chlorinated derivatives | S. aureus | 62.5 |
Antifungal Activity
The compound also exhibits antifungal properties. Notably:
- Activity Against Fungi : Various oxadiazole derivatives have been tested for antifungal activity against strains such as Candida albicans and Aspergillus niger. For example, some derivatives showed inhibition rates between 58% and 66% compared to fluconazole .
| Compound | Fungal Strain | Inhibition (%) | Reference |
|---|---|---|---|
| Oxadiazole derivative | C. albicans | 58–66 | |
| 1,3,4-thiadiazole derivative | A. niger | Higher than itraconazole (MIC = 47.5 μg/mL) |
Anticancer Activity
The anticancer potential of the compound is also noteworthy:
- Cytotoxicity : Studies have shown that compounds containing the oxadiazole ring can induce cytotoxic effects in various cancer cell lines. For instance, certain derivatives demonstrated strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating significant potency .
The biological activity of N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring may allow the compound to interact with key enzymes in microbial and cancer cells.
- Disruption of Cell Membranes : The compound may disrupt microbial cell membranes or alter membrane permeability in cancer cells.
- Synergistic Effects : The combination of different functional groups (like thio and difluoro substitutions) could lead to synergistic effects that enhance overall biological activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Antimicrobial Screening : A series of 1,3,4-thiadiazole derivatives were evaluated for antimicrobial activity against both bacterial and fungal strains. The best-performing compounds exhibited MIC values lower than traditional antibiotics .
- Anticancer Research : In vitro studies involving A549 cells revealed that certain derivatives could significantly inhibit cell proliferation compared to control groups .
属性
IUPAC Name |
N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F2N4O3S/c19-10-5-4-9(6-11(10)20)24-14(27)8-30-18-26-25-15(29-18)7-23-17(28)16-12(21)2-1-3-13(16)22/h1-6H,7-8H2,(H,23,28)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBZTUCVNETGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














